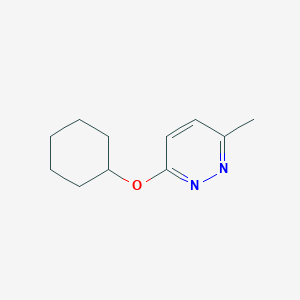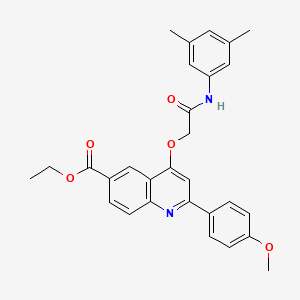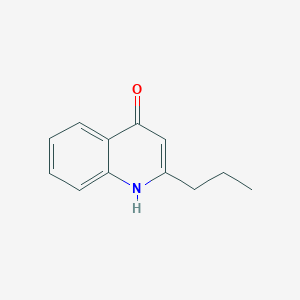![molecular formula C14H17NO2 B2629708 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,5-dimethylphenyl)methanone CAS No. 2034454-18-5](/img/structure/B2629708.png)
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,5-dimethylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-oxa-5-azabicyclo[2.2.1]heptane” is a type of organic compound . It has a molecular weight of 99.13 . The IUPAC name is 2-oxa-5-azabicyclo[2.2.1]heptane . It appears as a yellow to brown liquid .
Molecular Structure Analysis
The InChI code for “2-oxa-5-azabicyclo[2.2.1]heptane” is 1S/C5H9NO/c1-4-3-7-5(1)2-6-4/h4-6H,1-3H2 . This can be used to generate the molecular structure.Physical and Chemical Properties Analysis
“2-oxa-5-azabicyclo[2.2.1]heptane” has a molecular weight of 99.13 . It is a yellow to brown liquid . The storage temperature is 2-8°C .Scientific Research Applications
Synthesis and Chemical Reactivity
- A study by Hunt and Zomaya (1982) explored the synthesis of novel β-lactamase inhibitors from clavulanic acid, demonstrating the compound's utility in generating diverse chemical structures with potential biological activity (E. Hunt & I. I. Zomaya, 1982).
- Mollet, D’hooghe, and Kimpe (2012) reported on the stereoselective synthesis of bicyclic tetrahydrofuran-fused β-lactams, highlighting the compound's role in creating structures relevant to drug design (Karen Mollet, M. D’hooghe & N. Kimpe, 2012).
Potential in Drug Development
- Garsi et al. (2022) detailed a synthetic approach to C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes as analogues for morpholines, laying a foundation for the development of drugs with constrained backbones, such as analogues of FDA-approved medications baclofen and pregabalin (Jean-Baptiste Garsi et al., 2022).
Chemical Transformations and Derivatives
- The work of Portoghese and Turcotte (1971) focused on the synthesis and nuclear magnetic resonance investigation of chiral 2-oxa-5-azabicyclo[2.2.1]heptane derivatives, contributing to our understanding of the compound's structural dynamics (P. Portoghese & J. Turcotte, 1971).
Applications in Biochemistry and Pharmacology
- Research by Thirunarayanan (2015) synthesized methanone derivatives to study their antimicrobial, antioxidant, and insect antifeedant properties, showcasing the compound's versatility in creating bioactive molecules (G.Thirunarayanan, 2015).
Safety and Hazards
The compound has some safety hazards associated with it. It has the signal word “Danger” and the hazard statements H314 (Causes severe skin burns and eye damage) . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
Properties
IUPAC Name |
(2,5-dimethylphenyl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-9-3-4-10(2)13(5-9)14(16)15-7-12-6-11(15)8-17-12/h3-5,11-12H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVYUUKGMGELEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N2CC3CC2CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-methoxyethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2629625.png)



![1,1-Dimethyl-3-[(1-methylpiperidin-3-yl)methyl]urea](/img/structure/B2629629.png)
![2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2629632.png)

![3-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2629637.png)

![2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-phenylethanol](/img/structure/B2629640.png)

![ethyl 4-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-4-oxobutanoate](/img/structure/B2629643.png)
![3-[(3,5-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2629644.png)

